molecular formula C20H22ClNO4 B1244525 BAY R3401 CAS No. 100276-03-7

BAY R3401

Cat. No.: B1244525
CAS No.: 100276-03-7
M. Wt: 375.8 g/mol
InChI Key: NPUSXSOBPNHOPH-UHFFFAOYSA-N
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Description

BAY R3401 is an orally bioavailable hypoglycemic agent developed by Bayer Pharmaceutical Company for the treatment of type 2 diabetes. It functions as a glycogen phosphorylase inhibitor, which helps in suppressing hepatic glycogenolysis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BAY R3401 involves multiple steps, including the formation of dihydropyridine derivatives. One of the synthetic routes includes the use of photoaffinity probes bearing different secondary tags. These probes are synthesized and evaluated for their potency in glycogenolysis in primary human liver HL-7702 cells and HepG2 cells .

Industrial Production Methods

The industrial production methods for this compound are not extensively documented in the public domain. it is known that the compound is synthesized under controlled laboratory conditions, ensuring high purity and efficacy .

Chemical Reactions Analysis

Types of Reactions

BAY R3401 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: For oxidation reactions.

    Reducing agents: For reduction reactions.

    Substituting agents: For substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized derivatives, while substitution reactions may result in substituted derivatives of this compound .

Scientific Research Applications

BAY R3401 has several scientific research applications, including:

    Chemistry: Used as a probe in chemical reactions to study glycogenolysis.

    Biology: Evaluated for its potency in glycogenolysis in primary human liver cells.

    Medicine: Used as a hypoglycemic agent for the treatment of type 2 diabetes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

BAY R3401 is unique due to its specific mechanism of action as a glycogen phosphorylase inhibitor and its effectiveness in suppressing hepatic glycogenolysis. Its development as an orally bioavailable hypoglycemic agent for type 2 diabetes sets it apart from other similar compounds .

Properties

IUPAC Name

propan-2-yl 4-(2-chlorophenyl)-1-ethyl-2-methyl-5-oxo-4,7-dihydrofuro[3,4-b]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClNO4/c1-5-22-12(4)16(20(24)26-11(2)3)17(13-8-6-7-9-14(13)21)18-15(22)10-25-19(18)23/h6-9,11,17H,5,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPUSXSOBPNHOPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C(C2=C1COC2=O)C3=CC=CC=C3Cl)C(=O)OC(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80431712
Record name BAY R3401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

375.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100276-03-7
Record name BAY R3401
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80431712
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Chlorophenyl)-1-ethyl-2-methyl-5-oxo-1,4,5,7-tetrahydrofuro[3,4-b]pyridine-3-carboxylic acid isopropyl ester
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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